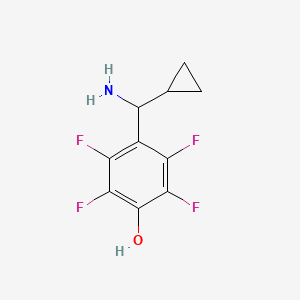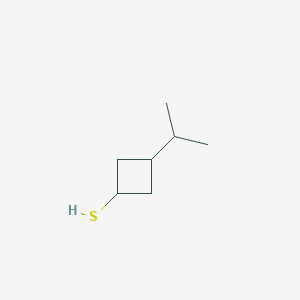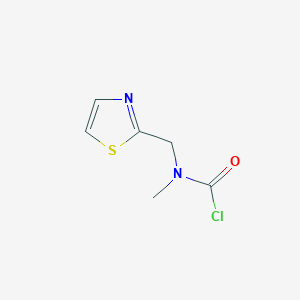
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride is a chemical compound with the molecular formula C6H8ClN2OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiazole ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride can be synthesized through the reaction of N-methylamine with 2-thiazolylmethyl chloride in the presence of a suitable base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamic chloride group.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Hydrolysis: In the presence of water, the carbamic chloride group can hydrolyze to form the corresponding carbamate.
Common Reagents and Conditions
Bases: Used in substitution reactions to facilitate the removal of the chloride group.
Oxidizing Agents: Employed in oxidation reactions to modify the thiazole ring.
Water: Acts as a reagent in hydrolysis reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Oxidized or Reduced Thiazole Compounds: Resulting from oxidation or reduction reactions.
Carbamates: Produced through hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the thiazole moiety into various compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of N-methyl-N-(2-thiazolylmethyl)Carbamic chloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The carbamic chloride group can also react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-(4-thiazolylmethyl)Carbamic chloride
- N-methyl-N-(2-thiazolylmethyl)Carbamic chloride
- N-methyl-N-(2,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)methylcarbamic chloride
Uniqueness
This compound is unique due to its specific thiazole substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C6H7ClN2OS |
|---|---|
Molekulargewicht |
190.65 g/mol |
IUPAC-Name |
N-methyl-N-(1,3-thiazol-2-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C6H7ClN2OS/c1-9(6(7)10)4-5-8-2-3-11-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
QKMDRDNBIYWOND-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=NC=CS1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


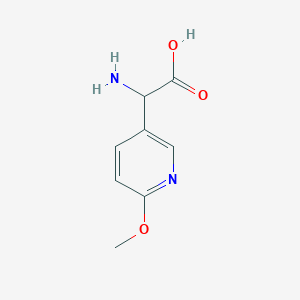


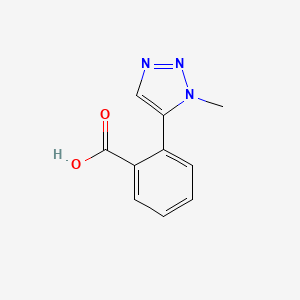
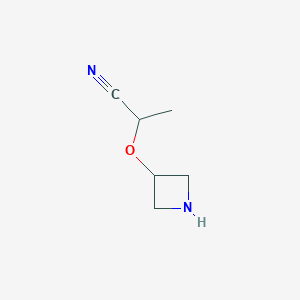



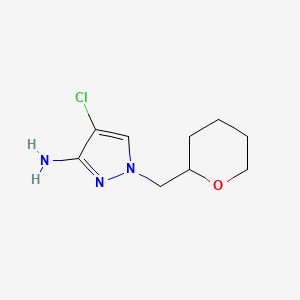
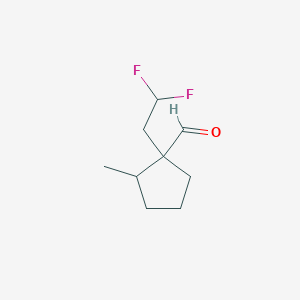
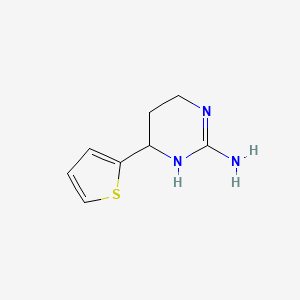
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
